molecular formula C21H17Cl3N2O3S B3507559 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,5-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,5-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide

Cat. No.: B3507559
M. Wt: 483.8 g/mol
InChI Key: FONKYWBHIPKUTB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group (-SO2-), amide group (-CONH2), and multiple aromatic rings (phenyl groups). These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The sulfonyl and amide groups could potentially form hydrogen bonds, which could affect its solubility and reactivity .

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N2O3S/c1-14-2-7-17(8-3-14)26(30(28,29)18-9-4-15(22)5-10-18)13-21(27)25-20-12-16(23)6-11-19(20)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONKYWBHIPKUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,5-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,5-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide
Reactant of Route 3
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,5-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide
Reactant of Route 4
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,5-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide
Reactant of Route 5
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,5-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide
Reactant of Route 6
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,5-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide

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